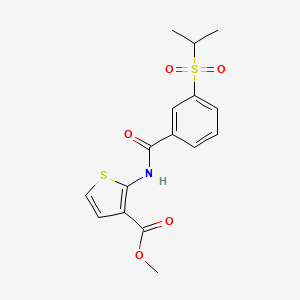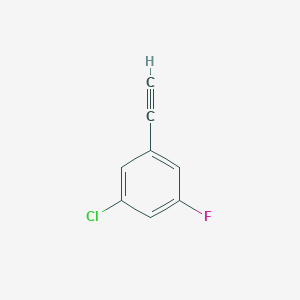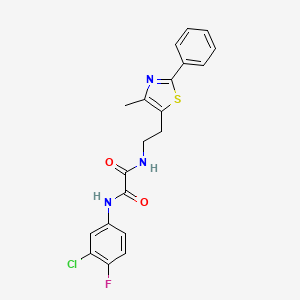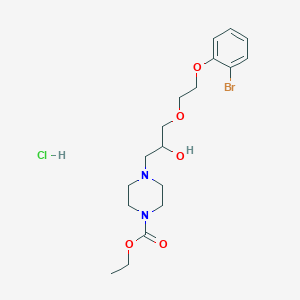
Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .科学的研究の応用
Supramolecular Chemistry
Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate, due to its thiophene moiety, may find relevance in the field of supramolecular chemistry, especially in the development of nanotechnology, polymer processing, and biomedical applications. Benzene-1,3,5-tricarboxamides (BTAs), structurally similar to thiophene derivatives, have demonstrated wide applications due to their self-assembly into nanometer-sized structures stabilized by H-bonding, showcasing the potential of structurally similar compounds in supramolecular assemblies and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Anticancer Agent Development
Thiophene derivatives, including compounds like this compound, have been actively researched for their anticancer properties. A comprehensive study on the Knoevenagel condensation method has highlighted its significance in the development of biologically active molecules exhibiting remarkable anticancer activity. This reaction has been instrumental in generating a library of compounds targeting various cancer markers, underscoring the importance of thiophene derivatives in medicinal chemistry and drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Bioactive Molecule Synthesis
The role of thiophene derivatives in the synthesis of bioactive molecules is significant. These compounds, due to their aromatic structure and potential for varied biological activity, have found applications across a spectrum of pharmacological areas. This compound could be utilized in synthesizing compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlighting the versatile nature of thiophene derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).
Material Science Applications
Given their electronic properties, thiophene derivatives are also of interest in material science, especially in the creation of organic materials. The thiophene ring, present in this compound, contributes to the synthesis of compounds used in organic electronics and as intermediates in the production of dyes, agrochemicals, and flavors. The adaptability of thiophene derivatives to various chemical modifications makes them valuable for developing new materials with desired electronic properties (Xuan, 2020).
将来の方向性
特性
IUPAC Name |
methyl 2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-10(2)24(20,21)12-6-4-5-11(9-12)14(18)17-15-13(7-8-23-15)16(19)22-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBXMAGYGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)



![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)